Butyl acetate

Catalog No.
S536823
CAS No.
123-86-4
M.F
C6H12O2
CH3COO(CH2)3CH3
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acetate

CAS Number

123-86-4

Product Name

Butyl acetate

IUPAC Name

butyl acetate

Molecular Formula

C6H12O2
CH3COO(CH2)3CH3
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3

InChI Key

DKPFZGUDAPQIHT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C

Solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.07 M
8.4 mg/mL at 25 °C
In water, 8.33X10+3 mg/L at 25 °C
In water, 6,700 ppm at 25 °C
Soluble in 120 parts water at 25 °C
In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C
Miscible with alcohol, ether; soluble in most hydrocarbons
Miscible with ethanol, ethyl ether; soluble in acetone, chloroform
Soluble in alcohol, ether, hydrocarbons
Solubility in water, g/100ml at 20 °C: 0.7
miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water
1%

Synonyms

n-Butyl acetate; NSC 9298; NSC-9298; NSC9298

Canonical SMILES

CCCCOC(=O)C

Description

The exact mass of the compound Butyl acetate is 116.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.07 m8.4 mg/ml at 25 °cin water, 8.33x10+3 mg/l at 25 °cin water, 6,700 ppm at 25 °csoluble in 120 parts water at 25 °cin water, 14,000 mg/l at 20 °c; 5,000 mg/l at 25 °cmiscible with alcohol, ether; soluble in most hydrocarbonsmiscible with ethanol, ethyl ether; soluble in acetone, chloroformsoluble in alcohol, ether, hydrocarbons8.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.7miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis of Butyl Acetate

Specific Scientific Field: Biotechnology for Biofuels and Bioproducts

Summary of the Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors . In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .

Methods of Application or Experimental Procedures: Three strategies were used in this study :

Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .

Industrial Solvent

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid . It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of

Paints and Coatings

Summary of the Application: Butyl acetate is used in surface coatings, including automotive and furniture finishes . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the paint or coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paints and coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Adhesives and Sealants

Summary of the Application: Butyl acetate is used as a solvent in various types of adhesives . It helps to dissolve the adhesive components, providing a smooth application and strong bond .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the adhesive or sealant material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in adhesives and sealants results in a strong, durable bond. It also helps to speed up the drying process .

Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Butyl acetate is an important component in nail polish removers and other cosmetic products . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish remover. When applied to the nails, it helps to dissolve the nail polish, making it easy to remove .

Results or Outcomes: The use of butyl acetate in nail polish removers results in an effective and quick removal of nail polish. It also leaves the nails clean and ready for a new application of polish .

Paper Coatings

Specific Scientific Field: Paper Industry

Summary of the Application: Butyl acetate is used in the production of paper coatings . It acts as a solvent, helping to dissolve the coating material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paper coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Food Flavoring

Specific Scientific Field: Food Science

Summary of the Application: Butyl acetate is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple . It is used as a flavoring agent in the food industry .

Methods of Application or Experimental Procedures: Butyl acetate is added to food products in small quantities to enhance or impart specific flavors .

Results or Outcomes: The use of butyl acetate in food products results in enhanced flavors, making the food more appealing to consumers .

Production of Lacquers

Summary of the Application: Butyl acetate is primarily used as a solvent in the production of lacquers . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the lacquer material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in lacquers results in a smooth, high-quality finish. It also helps to speed up the drying process .

Varnishes

Summary of the Application: Butyl acetate is used in the production of varnishes . It acts as a solvent, helping to dissolve the varnish material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the varnish material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in varnishes results in a smooth, high-quality finish. It also helps to speed up the drying process .

Nail Polish

Summary of the Application: Butyl acetate is a component of fingernail polish . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish. When applied to the nails, it helps to provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in nail polish results in a smooth, high-quality finish. It also helps to speed up the drying process .

Butyl acetate, also known as butyl ethanoate, is an organic compound with the chemical formula C₆H₁₂O₂. It is a colorless, flammable liquid characterized by a fruity odor reminiscent of bananas or apples. This compound is an ester formed from the reaction between n-butanol and acetic acid, making it a common solvent in various industrial applications, particularly in coatings and inks. Butyl acetate has a boiling point of 126.1 °C and a melting point of -78 °C, with a density of 0.8825 g/cm³ at 20 °C .

Butyl acetate is a flammable liquid with a moderate vapor pressure. Inhalation of vapors can cause irritation of the respiratory tract, drowsiness, and headaches []. Prolonged or repeated skin contact can lead to dermatitis. Butyl acetate is considered a mild eye irritant [].

  • Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 13.2 g/kg [].
  • Flammability: Butyl acetate vapors are heavier than air and can form explosive mixtures. The flash point is relatively low, indicating a high flammability risk [].

Important Safety Precautions:

  • Always handle butyl acetate in a well-ventilated area.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling the compound.
  • Store butyl acetate in a cool, dry place away from heat sources and open flames.
  • Dispose of waste butyl acetate according to local regulations.

  • Ester Hydrolysis: In the presence of water and under acidic or basic conditions, butyl acetate can hydrolyze to produce n-butanol and acetic acid. The reaction can be represented as:
    Butyl acetate+Watern butanol+acetic acid\text{Butyl acetate}+\text{Water}\rightleftharpoons \text{n butanol}+\text{acetic acid}
  • Transesterification: Butyl acetate can be formed through transesterification, where it reacts with another alcohol in the presence of a catalyst to yield different esters .
  • Reactivity with Strong Acids and Bases: Butyl acetate reacts vigorously with strong oxidizing agents and bases, which can lead to exothermic reactions that may pose fire hazards .

Butyl acetate exhibits moderate toxicity. It can cause respiratory irritation and central nervous system effects such as headaches and dizziness upon inhalation. Prolonged skin contact may lead to dryness or dermatitis. In terms of biological metabolism, butyl acetate is rapidly hydrolyzed into n-butanol and acetic acid in the body, which are then further metabolized . Additionally, this compound is naturally present in various fruits, contributing to their flavor profiles .

The primary method for synthesizing butyl acetate is through Fischer esterification, where n-butanol reacts with acetic acid in the presence of sulfuric acid as a catalyst. The reaction typically requires heating under reflux conditions:

n butanol+acetic acidH2SO4butyl acetate+water\text{n butanol}+\text{acetic acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{butyl acetate}+\text{water}

An excess of acetic acid is often used to drive the reaction toward product formation due to its reversible nature .

Butyl acetate has a wide range of applications:

  • Solvent: It is extensively used as a solvent for paints, coatings, inks, and adhesives due to its ability to dissolve various organic compounds.
  • Flavoring Agent: Found in many fruits, it is used in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as a precursor in the production of other chemicals and esters.
  • Cosmetics: It is an ingredient in nail polish removers and other cosmetic products .

Research indicates that butyl acetate interacts with various biological systems primarily through its metabolic conversion into n-butanol and acetic acid. Studies have shown that inhalation exposure can lead to neurobehavioral effects in laboratory animals. Furthermore, its interaction with other solvents may alter its toxicity profile when mixed in formulations used in industrial applications .

Butyl acetate has several structural isomers and related compounds that share similar properties but differ in their chemical behavior:

Compound NameFormulaCharacteristics
Isobutyl acetateC₄H₈O₂More volatile; used as a solvent
Sec-butyl acetateC₄H₈O₂Higher boiling point; used in specialty solvents
Tert-butyl acetateC₅H₁₈O₂Less reactive; used as a fuel additive
Ethyl acetateC₄H₈O₂Similar uses; lower boiling point than butyl acetate
Propyl acetateC₄H₈O₂Used similarly but less common than butyl acetate

Butyl acetate stands out due to its balance between volatility and solvency power, making it particularly effective for applications requiring moderate evaporation rates while providing good solvency for resins and polymers .

Molecular Structure and Formula

Butyl acetate is an ester compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 grams per mole [1] [2]. The compound is formed by the esterification reaction between acetic acid and butanol, resulting in the characteristic ester functional group -COO-. The structural representation can be written as CH₃COO(CH₂)₃CH₃ for the normal isomer [1] [3]. The ester linkage consists of a carbonyl carbon double-bonded to oxygen and single-bonded to another oxygen atom, which connects to the butyl chain [1].

The molecular structure features a four-carbon alkyl chain (butyl group) attached to the oxygen atom of the acetate group. The acetate portion contains a methyl group (CH₃) bonded to the carbonyl carbon [1] [4]. This arrangement gives butyl acetate its characteristic chemical and physical properties, including its solvent capabilities and organoleptic characteristics [3] [5].

Isomeric Variations

Butyl acetate exists in four distinct isomeric forms, each differing in the arrangement of the butyl group attached to the acetate moiety [6] [7]. These structural variations result in different physical and chemical properties while maintaining the same molecular formula.

n-Butyl Acetate

n-Butyl acetate, also known as normal butyl acetate, is the most common isomer with CAS number 123-86-4 [1] [3]. The structure features a straight-chain four-carbon alkyl group (n-butyl) attached to the acetate group. This isomer has a boiling point of 126.1°C and a melting point of -73.5°C [2] [5]. The density at 20°C is 0.883 g/cm³, and it exhibits a refractive index of 1.394 at 20°C [2] [8]. The compound displays limited water solubility of approximately 6.8 g/L at 20°C but shows complete miscibility with most organic solvents [2] [9].

sec-Butyl Acetate

sec-Butyl acetate (secondary butyl acetate) carries the CAS number 105-46-4 [6] [10]. The structure contains a secondary butyl group where the acetate is attached to a carbon that is bonded to two other carbon atoms. This isomer exhibits a boiling point of 112°C and a melting point of -99°C [11] [10]. The density is 0.872 g/cm³ at 25°C, with a refractive index of 1.390 [10] [12]. Notably, sec-butyl acetate shows higher water solubility compared to other isomers, reaching 30 g/L at 20°C [10] [13].

tert-Butyl Acetate

tert-Butyl acetate (tertiary butyl acetate) has the CAS number 540-88-5 [6] [14]. The structure features a tertiary butyl group where the acetate is attached to a carbon bonded to three other carbon atoms. This isomer has the lowest boiling point among the four isomers at 98°C and a melting point of -58°C [15] [7]. The density is 0.860 g/cm³, and the refractive index is 1.387 at 20°C [15]. This isomer exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating greater volatility [15] [7].

iso-Butyl Acetate

iso-Butyl acetate (isobutyl acetate) possesses the CAS number 110-19-0 [6] [16]. The structure contains an isobutyl group (2-methylpropyl) attached to the acetate. This isomer has a boiling point of 116°C and a melting point of -99°C [16] [17]. The density is 0.867 g/cm³ at 25°C, with a refractive index of 1.390 [16]. The water solubility is 5.6 g/L at 20°C, and it shows complete miscibility with alcohols and ethers [16].

Physical Constants and Thermodynamic Parameters

Boiling and Melting Points

The boiling points of butyl acetate isomers vary significantly based on their structural arrangements. n-Butyl acetate exhibits the highest boiling point at 126.1°C, followed by isobutyl acetate at 116°C, sec-butyl acetate at 112°C, and tert-butyl acetate with the lowest at 98°C [2] [16] [10] [15]. This trend reflects the degree of branching in the alkyl chain, where increased branching generally leads to lower boiling points due to reduced intermolecular forces [18] [19].

Melting points also show variation among isomers. n-Butyl acetate has a melting point of -73.5°C, while both isobutyl acetate and sec-butyl acetate have melting points of -99°C [2] [16] [10]. tert-Butyl acetate exhibits the highest melting point at -58°C [15] [7]. These differences arise from variations in molecular packing efficiency and intermolecular interactions in the solid state.

Density and Specific Gravity

The density values of butyl acetate isomers at 20°C range from 0.860 to 0.883 g/cm³. n-Butyl acetate has the highest density at 0.883 g/cm³, followed by sec-butyl acetate at 0.872 g/cm³, isobutyl acetate at 0.867 g/cm³, and tert-butyl acetate with the lowest density at 0.860 g/cm³ [2] [16] [10] [15]. The specific gravity values closely correspond to these density measurements, with n-butyl acetate showing a specific gravity of 0.883 at 20/20°C [2] [9].

The variation in density correlates with the degree of molecular branching, where more compact, branched structures generally exhibit lower densities due to less efficient molecular packing [20] [21].

Vapor Pressure Characteristics

Vapor pressure values differ substantially among the isomers, reflecting their volatility differences. tert-Butyl acetate exhibits the highest vapor pressure at 31 mmHg at 20°C, indicating maximum volatility [15]. Isobutyl acetate shows a vapor pressure of 15 mmHg at 20°C, sec-butyl acetate displays 11 mmHg at 25°C, and n-butyl acetate has the lowest vapor pressure at 8-10 mmHg at 20°C [16] [10] [2] [22].

The relationship between vapor pressure and molecular structure demonstrates that increased branching leads to higher vapor pressures due to weaker intermolecular forces and more compact molecular structures [22] [20] [13].

Viscosity and Surface Tension

Surface tension measurements show relatively similar values across isomers, ranging from 22.4 to 24.85 dynes/cm at 20-25°C. n-Butyl acetate exhibits the highest surface tension at 24.85 mN/m at 298.15 K, while tert-butyl acetate shows the lowest at 22.4 dynes/cm [20] [15] [13]. These values reflect the strength of intermolecular forces at the liquid-air interface.

Viscosity data indicates that n-butyl acetate has a viscosity of 0.83 cP at 25°C, isobutyl acetate shows 0.8 mm²/s, and tert-butyl acetate exhibits less than 1 cP at 25°C [20] [16] [15]. The viscosity variations correlate with molecular structure and intermolecular interactions [22] [23].

Solubility Behavior

Solubility in Aqueous Systems

Water solubility varies significantly among butyl acetate isomers due to structural differences affecting hydrophilic-hydrophobic balance. sec-Butyl acetate demonstrates the highest water solubility at 30 g/L at 20°C, followed by n-butyl acetate at 6.8 g/L, isobutyl acetate at 5.6 g/L, and tert-butyl acetate showing the lowest solubility [10] [2] [16]. The higher solubility of sec-butyl acetate may be attributed to its specific molecular geometry facilitating better water interaction compared to other isomers [10] [13].

The limited water solubility of these compounds is characteristic of ester compounds with substantial hydrophobic alkyl chains. The solubility decreases with increasing molecular branching, except for the sec-butyl isomer [22] [20] [19].

Solubility in Organic Solvents

All butyl acetate isomers demonstrate excellent solubility in organic solvents. n-Butyl acetate shows complete miscibility with most organic solvents including alcohols, ethers, hydrocarbons, and esters [2] [9]. Isobutyl acetate is miscible with alcohols, ethers, and hydrocarbons [16]. sec-Butyl acetate exhibits similar miscibility with organic solvents [10]. This extensive organic solvent compatibility makes these compounds valuable as industrial solvents [3] [7].

The excellent organic solvent solubility stems from the predominantly hydrophobic nature of the butyl acetate molecules and their ability to form favorable intermolecular interactions with other organic compounds [9] [21].

Partition Coefficients

The octanol-water partition coefficients (log P) provide quantitative measures of hydrophobicity. Isobutyl acetate exhibits the highest log P value at 2.3, indicating maximum hydrophobicity, followed by n-butyl acetate at 1.82 and sec-butyl acetate at 1.72 [20] [16] [10]. These values reflect the relative preference of each isomer for organic versus aqueous phases [24] [19].

Henry's law constants for air-water partitioning show n-butyl acetate at 5.79 × 10⁻⁴ atm·m³/mol, isobutyl acetate at 4.85 × 10⁻⁴ atm·m³/mol, and sec-butyl acetate at 1.91 × 10⁻⁴ atm·m³/mol [20] [16] [10]. These constants indicate the tendency of each compound to partition between air and water phases [25] [26].

Spectroscopic Properties

Spectroscopic analysis of butyl acetate reveals characteristic absorption patterns corresponding to its molecular structure. Infrared spectroscopy shows prominent carbonyl stretching vibrations around 1740 cm⁻¹, characteristic of ester functional groups [27]. The C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ range [28] [27].

Nuclear magnetic resonance spectroscopy provides detailed structural information. In ¹H NMR analysis, the acetate methyl group appears as a singlet around 2.0 ppm, while the butyl chain protons show characteristic patterns depending on the isomer [29]. The OCH₂ protons typically appear around 4.1 ppm due to deshielding by the adjacent oxygen atom [28] [29].

Mass spectrometry analysis shows molecular ion peaks at m/z 116, corresponding to the molecular weight. Characteristic fragmentation patterns include loss of acetate (m/z 59) and formation of butyl cation fragments [30]. The retention index for gas chromatographic analysis is approximately 790 for n-butyl acetate [30].

Organoleptic Properties and Aroma Characteristics

The organoleptic properties of butyl acetate isomers vary significantly, reflecting their different molecular structures. n-Butyl acetate exhibits a characteristic fruity aroma reminiscent of banana and pear, with a sweet, pleasant odor [3] [2] [9]. The odor threshold is relatively low at 0.31 ppm, making it easily detectable [1] [20].

Isobutyl acetate presents a fruity, banana-pineapple aroma with an even lower odor threshold of 0.008 ppm [16]. This isomer finds extensive use in flavor and fragrance applications due to its pleasant and intense aroma characteristics [31] [16].

sec-Butyl acetate displays a pleasant odor with an odor threshold range of 3.0-7.0 ppm [10] [12]. The aroma is described as having solvent-like characteristics while maintaining pleasant fruity notes [10] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88°F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air.
Liquid; OtherSolid; WetSolid; WetSolid, Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a strong fruity odour
Colorless liquid with a fruity odor.

Color/Form

Colorless liquid

XLogP3

1.8

Exact Mass

116.0837

Boiling Point

259.7 °F at 760 mm Hg (NTP, 1992)
126.1 °C
126.0 °C
126 °C
258°F

Flash Point

72 °F (NTP, 1992)
72 °F (22 °C) (Closed cup)
22 °C c.c.
72°F

Vapor Density

4 (NTP, 1992) (Relative to Air)
4.0 (Air = 1)
Relative vapor density (air = 1): 4.0
4

Density

0.875 at 68 °F (USCG, 1999)
d204 0.88
0.8825 g/cu cm at 20 °C
Relative density (water = 1): 0.88
0.876-0.880
0.88

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.82

Odor

Strong fruity odor
Sweet
Fruity odo

Appearance

Solid powder

Melting Point

-108.2 °F (NTP, 1992)
-78.0 °C
Fp -77 °
-77 °C
-77°C
-78 °C
-107°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

464P5N1905

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: n-Butyl acetate is a colorless liquid. It has a sweet, fruity odor and tastes a little like banana. It is very soluble in water. n-Butyl acetate is found naturally in some fruits and plants. It is a component of tobacco and tobacco smoke. USE: n-Butyl acetate is an important commercial chemical. It is used to make lacquers, artificial leather, photographic films, plastics and as a solvent. It is approved for use in food packaging. It is an ingredient in nail polish and home repair products such as tile caulk. EXPOSURE: Workers that use n-butyl acetate may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air and using consumer products such as tile caulks and nail polishes, eating some foods and smoking cigarettes. If n-butyl acetate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eye, nose, and throat irritation, cough, dizziness, and headache have been reported in humans following inhalation exposure to n-butyl acetate. At very high levels, difficulty breathing, weakness, drowsiness, and unconsciousness have occurred. Skin irritation has been reported with repeated skin exposure. Direct exposure to the eyes resulted in redness and pain. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to low to moderate doses of n-butyl acetate via inhalation before and/or during pregnancy. Decreased offspring weight and delayed bone development were observed at extremely high doses that caused toxicity in the mother (loss of maternal weight, anorexia, decrease weights of the liver and thymus, death of some animals). Data on the potential for n-butyl acetate to cause cancer in laboratory animals were not available. The potential for n-butyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 68 °F (NTP, 1992)
11.51 mmHg
11.5 mm Hg at 25 °C /ext/
Vapor pressure, kPa at 20 °C: 1.2
10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

123-86-4

Wikipedia

Butyl acetate

Biological Half Life

Metabolism studies with male Sprague Dawley rats using radioactive labelled n-butyl acetate indicated that n-butyl acetate was very rapidly eliminated from the blood (biphasic elimination; half life = 0.41 min).
... When n-butyl acetate was added to human blood samples the ... /half-life/ for hydrolysis was 4 minutes. ...

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Prepared from acetic acid and butyl alcohol ... .
Esterification of butanol and acetic acid produces butyl acetate. The catalyst is sulfuric acid. The removal of water by azeotropic separation forces the reaction to completion. The acid catalyst is neutralized and the ester purified by distillation.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Acetic acid, butyl ester: ACTIVE
A new lipase preparation from Rhizopus oryzae was used to catalyze the esterification reaction between acetic acid and butanol to produce butyl acetate ester (pineapple flavor). This flavor compound can be used in food, cosmetic and pharmaceutical industries. Only 3% of butyl acetate was obtained when free lipase was used in the synthesis containing only the substrates. In contrast, the conversion yield reached 25% when immobilized lipase was used under the same conditions. The synthesis of butyl acetate catalyzed by immobilized lipase in nonconventional media was optimized. A maximum conversion yield of 60% in a solvent-free system was obtained under the following conditions: amount of immobilized lipase, 500 IU; amount of initially added water, 45%; acetic acid/butanol molar ratio, 1:1; and in incubation temperature, 37 °C. Immobilized lipase could be repeatedly used for three cycles without a decrease in synthesis activity. The production of butyl acetate esters by immobilized R. oryzae lipase was also studied in the presence of organic solvents. Compared with a solvent-free system, the synthesis activity was improved in the presence of heptane and hexane with conversion yields of 80% and 76%, respectively. However, solvent-free systems tend to purify more easily the products without any toxicity and inflammability problems.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 23.5 picograms.
The US EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy using purge-and-trap techniques. n-Butyl acetate was evaluated. The detection limit was less than 10 ppb.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The effects of combined exposure to n-butyl alcohol and n-butyl acetate on rotarod performance and hot plate behavior in rats and respiratory rate in mice were investigated in the condition of an acute inhalation experiment. Rotarod performance and hot-plate behavior were tested in rats exposed to various concentrations of n-butyl alcohol, n-butyl acetate and their mixture consisting of 50 vol-% n-butyl alcohol and 50 vol-% n-butyl acetate immediately after termination of a 4 hr exposure period. The respiratory rate in mice was recorded continuously before the exposure to solvents, during 6 min of exposure and 6 min after termination of exposure using whole body plethysmographic method. Mice were exposed to vapors of single solvents and their 50:50 vol-% mixture. Both solvents and their mixture caused concentration-dependent disturbances of rotarod performance in rat. The medial effective concentration (EC50) for the effect amounted to 7559 ppm, 8339 ppm, and 10,672 ppm for n-butyl alcohol, n-butyl acetate and their mixture, respectively. Both solvents and their mixture decreased sensitivity to the pain and changes were concentration -dependent. In condition of combined exposure the results obtained in rotarod and hot-plate behavior test indicate the summation of individual solvent effects. The tested solvents resulted in concentration-dependent decrease in respiratory rate in mice. n-Butyl alcohol produced maximal decrease in respiratory rate in the first minute of exposure whereas n-butyl acetate in the sixth minute.
Adult female SPF rats (strain: Sprague-Dawley) were treated with 790 mg ethanol/kg body weight by intraperitoneal injection 30 minutes after the beginning of a 5-hr-inhalation of about 1,000 ppm n-butyl acetate in air via a tracheotomy tube (under urethane anesthesia). The elimination of the ethanol from blood which was increased to about 24 mmol/L (1.1%, g/v) was not delayed during the initial linear phase as compared to control (ethanol treatment without inhalation of n-butyl acetate). During inhalation approximately 24 mumol n-butyl acetate/L were measured in blood without ethanol treatment and approximately 52 mumol n-butanol/L as a metabolite of n-butyl acetate. The n-butanol content in blood was doubled under ethanol treatment. This increase is explained by substrate competition of both alcohols at the alcohol dehydrogenase with ethanol excess.
... The developmental toxic potential ... was examined in Sprague-Dawley rats following whole body inhalation exposure, 6 hr /per/ day, from day 6 to 20 of gestation. ... The developmental toxic effects of simultaneous exposures to ethylbenzene (EB) and /n-butyl acetate/ BA, or to toluene (TOL) and BA were evaluated. Pregnant rats were administered EB (0, 250 or 1000 ppm) and BA (0, 500 or 1500 ppm), or TOL (0, 500 or 1500 ppm) and BA (0, 500, 1500 ppm), separately and in combinations, using a 2 x 2 factorial design. The maternal weight gain was reduced after exposure to 1000 ppm EB, to 1500 ppm BA, or to 1500 ppm TOL, either alone or in binary combinations. A significant reduction of fetal weight was associated with exposure to 1000 ppm EB alone, to either mixtures of EB with BA, or to 1500 ppm TOL alone or combined with BA at either concentration. No embryolethal or teratogenic effects were observed whatever the exposure. There was no evidence of interaction between EB and BA or between TOL and BA in causing maternal or developmental effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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